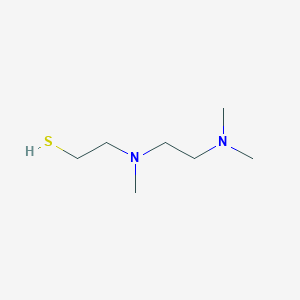

N,N,N'-Trimethyl-N'-thioethylethylene Diamine

Description

Properties

IUPAC Name |

2-[2-(dimethylamino)ethyl-methylamino]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2S/c1-8(2)4-5-9(3)6-7-10/h10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXICVJYLYJNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541724 | |

| Record name | 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97816-89-2 | |

| Record name | 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N,N'-Trimethyl-N'-thioethylethylene Diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N'-Trimethyl-N'-thioethylethylene diamine (TMTEED) is a functionalized diamine with potential applications in coordination chemistry and catalysis. Its structure combines the features of a methylated ethylenediamine backbone with a terminal thioethyl group, making it an interesting ligand for various metal ions. This guide provides a comprehensive overview of a plausible synthetic pathway for TMTEED, offering detailed experimental protocols and discussing the chemical principles underpinning the proposed synthesis. The content is designed to be a valuable resource for researchers in organic synthesis and drug development.

Introduction to N,N,N'-Trimethyl-N'-thioethylethylene Diamine

N,N,N'-Trimethyl-N'-thioethylethylene diamine is an unsymmetrically substituted ethylenediamine derivative. The presence of both tertiary and secondary amine functionalities, along with a sulfur-containing thioethyl group, suggests its potential as a versatile chelating ligand. The thioether sulfur atom can act as a soft donor, complementing the harder nitrogen donors of the diamine backbone. This dual-donor capability could lead to the formation of stable complexes with a variety of transition metals, potentially finding applications in catalysis, such as in oxidation reactions and cross-coupling reactions[1].

The structural similarity to well-known ligands like N,N,N',N'-tetramethylethylenediamine (TMED) and N,N,N'-trimethylethylenediamine suggests that TMTEED could also be explored for its biological activities. For instance, related diamine derivatives have been investigated for their antimicrobial properties[1]. This guide will focus on a logical and feasible synthetic approach to this compound, based on established organic chemistry principles.

Proposed Synthetic Pathway: A Stepwise Approach

A plausible and efficient synthesis of N,N,N'-Trimethyl-N'-thioethylethylene Diamine can be envisioned through a two-step process starting from N,N-dimethylethylenediamine. This strategy involves the selective methylation of one nitrogen atom, followed by the introduction of the thioethyl group onto the other nitrogen.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that it can be disconnected at the C-N bond of the thioethyl group and one of the N-methyl groups, leading back to simpler, commercially available starting materials.

Caption: Synthesis of N,N,N'-Trimethylethylenediamine via reductive amination.

Causality behind Experimental Choices:

-

Reductive Amination: This method is chosen for its high selectivity in mono-methylation and for avoiding over-alkylation, which can be a problem with methyl halides.[1] The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced.

-

Paraformaldehyde: This is a convenient source of formaldehyde for the reaction.

-

Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Step 2: Thioethylation of N,N,N'-Trimethylethylenediamine

The second step is the introduction of the thioethyl group onto the secondary amine of N,N,N'-trimethylethylenediamine. This can be accomplished through a nucleophilic substitution reaction with a suitable thioethylating agent.

Reaction Scheme:

Caption: Synthesis of the target compound via nucleophilic substitution.

Causality behind Experimental Choices:

-

Nucleophilic Substitution: The secondary amine in N,N,N'-trimethylethylenediamine is a good nucleophile that can displace a leaving group from an electrophilic carbon.

-

2-Bromoethyl methyl sulfide: This reagent provides the desired thioethyl group with a good leaving group (bromide) for the substitution reaction.

-

Base: A mild base like potassium carbonate (K₂CO₃) is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of N,N,N'-Trimethyl-N'-thioethylethylene Diamine.

Synthesis of N,N,N'-Trimethylethylenediamine

-

To a solution of N,N-dimethylethylenediamine (1 equivalent) in methanol, add paraformaldehyde (1.1 equivalents).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation under reduced pressure.

Synthesis of N,N,N'-Trimethyl-N'-thioethylethylene Diamine

-

In a round-bottom flask, dissolve N,N,N'-trimethylethylenediamine (1 equivalent) in a suitable aprotic solvent such as acetonitrile.

-

Add potassium carbonate (1.5 equivalents) to the solution.

-

To this stirred suspension, add 2-bromoethyl methyl sulfide (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Characterization

The structure of the final product, N,N,N'-Trimethyl-N'-thioethylethylene Diamine, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the different methyl and ethyl groups.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for C-H, C-N, and C-S bonds.

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound and provide information about its fragmentation pattern.

Safety Considerations

-

N,N-Dimethylethylenediamine and N,N,N'-Trimethylethylenediamine: These are corrosive and flammable liquids. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Paraformaldehyde: This is a source of formaldehyde, which is toxic and a suspected carcinogen. Avoid inhalation of dust.

-

Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Handle with care and quench slowly.

-

2-Bromoethyl methyl sulfide: This is a lachrymator and should be handled in a fume hood.

Conclusion

This technical guide outlines a feasible and logical two-step synthetic pathway for N,N,N'-Trimethyl-N'-thioethylethylene Diamine. The proposed synthesis utilizes standard and well-understood organic reactions, making it accessible for researchers in the field. The final product, with its interesting combination of donor atoms, holds promise as a versatile ligand in coordination chemistry and catalysis. Further research into its properties and applications is warranted.

References

Sources

An In-depth Technical Guide to N,N,N'-Trimethyl-N'-thioethylethylene Diamine (CAS 97816-89-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

N,N,N'-Trimethyl-N'-thioethylethylene Diamine, with the CAS number 97816-89-2, is a functionalized diamine that presents a unique combination of structural features, namely a tertiary amine, a secondary amine, and a thioether moiety. This arrangement of heteroatoms imparts a versatile chemical reactivity profile, making it a compound of significant interest in various fields, from coordination chemistry to pharmacology. The presence of both soft (sulfur) and hard (nitrogen) donor atoms suggests its potential as a multidentate ligand for a variety of metal ions. Furthermore, the thioether and amino groups are known pharmacophores, hinting at a range of possible biological activities. This guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic route, and its potential applications, with a focus on providing the causal logic behind experimental designs.

Physicochemical and Structural Properties

The fundamental properties of N,N,N'-Trimethyl-N'-thioethylethylene Diamine are summarized below. It is important to note that while some data is available from commercial suppliers, many of the physicochemical properties are predicted and await experimental verification.

| Property | Value | Source |

| CAS Number | 97816-89-2 | [1][2] |

| Molecular Formula | C₇H₁₈N₂S | [1][2] |

| Molecular Weight | 162.30 g/mol | [1][2] |

| IUPAC Name | 2-[amino]ethanethiol | [2] |

| Predicted Boiling Point | 194.2 ± 20.0 °C at 760 mmHg | [2] |

| Predicted Density | 0.940 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 10.50 ± 0.10 | [2] |

| SMILES | CN(CCN(C)C)CCS | [2] |

| InChIKey | RLXICVJYLYJNTR-UHFFFAOYSA-N | [1] |

Structural Analysis and Predicted Spectroscopic Data

The structure of N,N,N'-Trimethyl-N'-thioethylethylene Diamine suggests a molecule with significant conformational flexibility. The presence of multiple heteroatoms will dominate its spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. One would anticipate distinct signals for the three N-methyl groups, with the two methyl groups on the tertiary amine likely being magnetically equivalent. The ethylene backbone protons would appear as complex multiplets. The protons on the thioethyl group would also give rise to distinct signals, likely in the 2.5-3.0 ppm region.

-

¹³C NMR: The carbon spectrum would show seven distinct signals corresponding to each carbon atom in the molecule. The N-methyl carbons would appear in the 35-45 ppm range, while the carbons of the ethylene backbone and the thioethyl group would be found further downfield.

-

IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations in the 2800-3000 cm⁻¹ region. The presence of the secondary amine should give a weak N-H stretch around 3300-3500 cm⁻¹. C-N stretching bands would be expected in the 1000-1250 cm⁻¹ range. The C-S stretch is typically weak and appears in the 600-800 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 162.3. Common fragmentation patterns would likely involve the cleavage of C-C and C-N bonds, leading to characteristic fragments corresponding to the loss of methyl and ethyl groups.

Synthesis and Purification

While no specific peer-reviewed synthesis of N,N,N'-Trimethyl-N'-thioethylethylene Diamine has been published, a plausible and robust synthetic route can be designed based on the well-established chemistry of amine alkylation. The following protocol is a proposed method.

Proposed Synthetic Pathway: Stepwise Alkylation

The synthesis can be envisioned as a two-step process starting from N,N-dimethylethylenediamine. This approach allows for controlled introduction of the different substituents.

Caption: Proposed two-step synthesis of N,N,N'-Trimethyl-N'-thioethylethylene Diamine.

Detailed Experimental Protocol

Materials:

-

N,N-Dimethylethylenediamine

-

Methyl iodide

-

2-Chloroethyl ethyl sulfide

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware for reflux, extraction, and distillation.

Step 1: Synthesis of N,N,N'-Trimethylethylenediamine

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylethylenediamine (1 equivalent) in 100 mL of anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

Slowly add methyl iodide (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the acetonitrile under reduced pressure.

-

The crude product can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of N,N,N'-Trimethyl-N'-thioethylethylene Diamine

-

Dissolve the crude N,N,N'-trimethylethylenediamine (1 equivalent) from Step 1 in 100 mL of anhydrous acetonitrile in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add anhydrous potassium carbonate (1.5 equivalents).

-

Add 2-chloroethyl ethyl sulfide (1 equivalent) dropwise.

-

Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

-

Once the reaction is complete, cool to room temperature and filter off the inorganic salts.

-

Remove the acetonitrile under reduced pressure to yield the crude product.

Purification:

-

Dissolve the crude product in diethyl ether and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The final product can be purified by vacuum distillation to obtain a clear, colorless to pale yellow liquid.

Characterization:

-

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Applications and Biological Activity

The unique structural features of N,N,N'-Trimethyl-N'-thioethylethylene Diamine suggest its utility in several scientific domains.

Coordination Chemistry

With two nitrogen atoms and one sulfur atom, this molecule can act as a tridentate N,N,S-donor ligand.[3][4][5] The combination of hard (N) and soft (S) donor atoms allows for the formation of stable complexes with a variety of transition metals. The coordination of the thioether sulfur can enhance the catalytic activity of metal centers in various organic transformations.

Sources

- 1. N,N,N'-Trimethylethylenediamine - Safety Data Sheet [chemicalbook.com]

- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. Coordination Chemistry of Transition Metals – Chemistry [pressbooks-dev.oer.hawaii.edu]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. chemistry.tcd.ie [chemistry.tcd.ie]

Predictive Spectroscopic Analysis of N,N,N'-Trimethyl-N'-thioethylethylene Diamine: A Technical Guide

Foreword for the Researcher

Molecular Structure and Predicted Spectroscopic Overview

N,N,N'-Trimethyl-N'-thioethylethylene Diamine is a functionalized diamine featuring both tertiary and secondary amine groups, along with a thioether linkage. The inherent asymmetry in its structure is expected to result in a unique and interpretable spectroscopic fingerprint.

Molecular Structure Diagram

Caption: Molecular structure of N,N,N'-Trimethyl-N'-thioethylethylene Diamine.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The ¹H NMR spectrum is anticipated to be complex due to the number of distinct proton environments. The chemical shifts are influenced by the electronegativity of adjacent nitrogen and sulfur atoms. For our prediction, we will reference the known spectrum of N,N,N'-Trimethylethylenediamine and ethyl methyl sulfide.[1]

Predicted Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

| N(CH₃)₂ | ~2.2 | Singlet | Protons on the two methyl groups attached to the tertiary amine are chemically equivalent. |

| N-CH₃ | ~2.4 | Singlet | Protons on the methyl group attached to the secondary amine. |

| N-CH₂-CH₂-N | ~2.5 - 2.7 | Multiplets | The two methylene groups of the ethylenediamine backbone are diastereotopic and will likely appear as complex multiplets. |

| S-CH₂-CH₃ | ~2.5 | Quartet | Methylene protons adjacent to the sulfur and coupled to the methyl group. |

| S-CH₂-CH₃ | ~1.2 | Triplet | Methyl protons of the thioethyl group, coupled to the adjacent methylene group. |

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum for a novel compound like N,N,N'-Trimethyl-N'-thioethylethylene Diamine would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the need to avoid overlapping solvent and analyte signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Data Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons in each environment.

-

If necessary, perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), to establish proton-proton coupling networks and confirm assignments.

-

¹H NMR Correlation Diagram

Caption: Predicted ¹H-¹H COSY correlations for N,N,N'-Trimethyl-N'-thioethylethylene Diamine.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The proton-decoupled ¹³C NMR spectrum will provide valuable information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a single resonance. Predictions are based on data from N,N,N'-Trimethylethylenediamine and ethyl methyl sulfide.

Predicted Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| N(CH₃)₂ | ~45 | Attached to a tertiary amine. |

| N-CH₃ | ~36 | Attached to a secondary amine. |

| N-CH₂-CH₂-N | ~50-60 | The two methylene carbons of the ethylenediamine backbone will be in different chemical environments. |

| S-CH₂-CH₃ | ~26 | Methylene carbon adjacent to the sulfur atom. |

| S-CH₂-CH₃ | ~15 | Methyl carbon of the thioethyl group. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon environment. A large number of scans may be necessary to achieve an adequate signal-to-noise ratio.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Predicted Infrared (IR) Spectrum

The IR spectrum will reveal the presence of specific functional groups through their characteristic vibrational frequencies.

Predicted Characteristic Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H | 3300 - 3500 | Weak-Medium | Stretch |

| C-H (sp³) | 2800 - 3000 | Strong | Stretch |

| C-N | 1000 - 1250 | Medium | Stretch |

| C-S | 600 - 800 | Weak-Medium | Stretch |

The absence of strong absorptions in the 1600-1800 cm⁻¹ region would confirm the absence of carbonyl or C=N double bonds. The C-S stretching vibration is often weak and can be difficult to assign definitively.[2]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, the compound can be dissolved in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR absorption in the regions of interest.

-

ATR (Attenuated Total Reflectance): A small amount of the sample is placed directly on the ATR crystal. This is a common and convenient method for both liquids and solids.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure solvent) is collected.

-

The sample spectrum is then recorded.

-

The instrument software automatically subtracts the background spectrum to produce the final spectrum of the compound.

-

IR Spectroscopy Workflow

Caption: General workflow for obtaining and interpreting an IR spectrum.

Conclusion and Future Directions

This guide provides a predictive spectroscopic framework for the characterization of N,N,N'-Trimethyl-N'-thioethylethylene Diamine. The predicted ¹H NMR, ¹³C NMR, and IR data, derived from the analysis of structurally related compounds, offer a valuable starting point for researchers. Upon successful synthesis of the target molecule, the experimental spectra should be acquired and compared with the predictions outlined herein. Any significant deviations from these predictions may indicate the presence of impurities, unexpected structural features, or interesting conformational effects that warrant further investigation. The application of advanced 2D NMR techniques will be crucial for the definitive assignment of all proton and carbon signals.

References

-

ResearchGate. FTIR spectra of petroleum thioethers with different treatment. Available from: [Link]

Sources

An In-Depth Technical Guide to the Biological Mechanism of Action of N,N,N'-Trimethyl-N'-thioethylethylene Diamine

Abstract

N,N,N'-Trimethyl-N'-thioethylethylene Diamine (TMTEED) is a synthetic compound that has garnered research interest for its diverse biological activities, including anticancer and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the current understanding of TMTEED's mechanism of action in biological systems. It is intended for researchers, scientists, and drug development professionals. This document synthesizes available data on its molecular interactions, cellular effects, and potential therapeutic applications, grounded in established experimental evidence.

Introduction: Compound Profile and Significance

N,N,N'-Trimethyl-N'-thioethylethylene Diamine, with the CAS Number 97816-89-2, is an ethylenediamine derivative characterized by three methyl groups and a thioethyl moiety.[1] The unique structural arrangement of amine and thiol functional groups dictates its chemical reactivity and biological interactions.[1] The amine groups can engage in hydrogen bonding and electrostatic interactions, which influences the compound's binding affinity and specificity to biological targets.[1] The thiol group, a key feature, can form covalent bonds with cysteine residues in proteins, potentially altering their function.[1] This dual functionality makes TMTEED a versatile molecule with the potential to modulate various cellular pathways.

Ethylenediamine derivatives, as a class, are known to be raw materials and intermediates for a variety of fine chemical products, including pharmaceuticals like kinase inhibitors.[2] The broader family of ethylenediamines has established roles in medicine; for instance, they are used as antihistamines and as components in drugs like the bronchodilator aminophylline.[3][4] The investigation into TMTEED's specific activities builds upon this foundation, exploring how its particular substitutions give rise to its observed biological effects.

Core Mechanisms of Action

The biological effects of TMTEED are multifaceted, stemming from its ability to interact with multiple cellular components. The primary mechanisms identified to date are induction of apoptosis in cancer cells and disruption of microbial cell integrity.

Anticancer Activity: Induction of Oxidative Stress and Apoptosis

Research has shown that TMTEED exhibits anticancer properties by inhibiting the proliferation of various cancer cell lines, including MDA-MB 231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).[1] The central mechanism for this cytotoxicity is the induction of apoptosis, or programmed cell death.

This process is initiated by the generation of reactive oxygen species (ROS), leading to a state of significant oxidative stress within the cancer cells.[1] The overproduction of ROS disrupts the normal redox balance of the cell, causing damage to lipids, proteins, and DNA. This cellular damage triggers the activation of caspases, a family of proteases that are central executioners of apoptosis.[1] The activation of this caspase cascade ultimately leads to the systematic dismantling of the cell and its death.

Diagram: Proposed Apoptotic Pathway Induced by TMTEED

Caption: Workflow for assessing TMTEED's cytotoxic and apoptotic effects.

Synthesis and Chemical Properties

Understanding the synthesis of TMTEED and related compounds is relevant for its application and development. N,N,N'-trimethylethylenediamine, a closely related structure, is synthesized through methods such as the reaction of N,N-dimethylaminoethyl chloride hydrochloride with an aqueous methylamine solution. [2]These synthesis routes are important for producing the compound for research and potential future applications. [2]The purity and production process are critical, especially if it is considered as a pharmaceutical intermediate. [2]

| Property | Value | Reference |

|---|---|---|

| CAS Number | 97816-89-2 | [1] |

| Molecular Weight | 162.3 g/mol | [1] |

| InChI Key | RLXICVJYLYJNTR-UHFFFAOYSA-N | [1]|

Broader Context and Future Directions

The study of ethylenediamine derivatives continues to be a fruitful area of research in medicinal chemistry. [3][5]These molecules serve as versatile scaffolds for the development of new therapeutic agents, from antihistamines to antiviral and fungicidal agents. [3][5][6]The specific combination of functional groups in TMTEED—a thiol group for covalent interactions and amine groups for binding affinity—presents a compelling profile for further investigation.

Future research should focus on:

-

Target Identification: Identifying the specific protein targets that TMTEED covalently modifies via its thiol group.

-

In Vivo Efficacy: Evaluating the anticancer and antimicrobial effects of TMTEED in animal models.

-

Structure-Activity Relationship (SAR): Synthesizing and testing analogs of TMTEED to optimize its potency and selectivity, while minimizing potential toxicity.

-

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Conclusion

N,N,N'-Trimethyl-N'-thioethylethylene Diamine (TMTEED) is a bioactive compound with demonstrated anticancer and antimicrobial activities. Its mechanism of action is rooted in its chemical structure, particularly the ability of its thiol group to induce oxidative stress and its amine groups to facilitate molecular interactions. By triggering apoptosis in cancer cells and disrupting bacterial membranes, TMTEED represents a promising lead compound for further therapeutic development. The experimental frameworks outlined in this guide provide a basis for continued research into its precise molecular interactions and potential clinical applications.

References

- CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine.

-

Ethylene diamine derivatives - H1-antagonists with classical structure. [Link]

-

Pharmacological Properties of N-N-dimethyl-N'-pyridyl)-N'-(-thenyl)-ethylenediamine Hydrochloride (Thenylene Hydrochloride) a New Antihistamine Compound. [Link]

- CN117623937A - Preparation method of N, N, N' -trimethyl ethylenediamine.

-

Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

-

Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents. [Link]

-

Ethylenediamine - Wikipedia. [Link]

-

Design, synthesis and biological activity of a novel ethylenediamine derivatives as H1 receptor antagonists. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine - Google Patents [patents.google.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 5. Design, synthesis and biological activity of a novel ethylenediamine derivatives as H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anticancer Potential of N,N,N'-Trimethyl-N'-thioethylethylene Diamine Analogs: A Focus on Thioether and Polyamino Scaffolds

Abstract

While direct research on the anticancer properties of "N,N,N'-Trimethyl-N'-thioethylethylene Diamine" is not currently present in the public scientific literature, its core structural motifs—the thioether linkage and the polyamino backbone—are features of significant interest in contemporary oncology research. This technical guide synthesizes findings from related classes of compounds to extrapolate the potential anticancer mechanisms and therapeutic strategies that could be associated with novel thioether-diamine derivatives. We will explore the established roles of similar structures in inducing apoptosis, modulating cellular signaling pathways, and their potential as ligands for metal-based anticancer agents. This document serves as a foundational resource for researchers and drug development professionals interested in the rational design and evaluation of new anticancer agents based on this chemical scaffold.

Introduction: The Rationale for Thioether and Polyamino Scaffolds in Oncology

The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern pharmacology. Chemical scaffolds that can interact with multiple cellular targets or exploit unique aspects of cancer cell metabolism are of particular interest. The hypothetical molecule, N,N,N'-Trimethyl-N'-thioethylethylene Diamine, combines two such privileged fragments: a polyamine-like structure and a thioether group.

Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer, making them attractive targets for therapeutic intervention. Thioether-containing compounds, on the other hand, have demonstrated a wide range of biological activities, including anticancer effects, often through mechanisms involving oxidative stress and inhibition of key enzymes. This guide will, therefore, focus on the established anticancer properties of compounds bearing these individual moieties to build a scientific case for the potential of their combined scaffold.

Potential Mechanisms of Action: A Synthesis of Related Research

Based on the activities of structurally related compounds, we can hypothesize several potential mechanisms through which N,N,N'-Trimethyl-N'-thioethylethylene Diamine and its analogs could exert anticancer effects.

Induction of Apoptosis and Cell Cycle Arrest

Many polyamine analogs and thioether-containing molecules have been shown to induce programmed cell death (apoptosis) in cancer cells. For instance, certain thioether derivatives have been found to trigger apoptosis by increasing the levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

Hypothesized Signaling Pathway:

Caption: Hypothesized ROS-mediated apoptotic pathway for a thioether-diamine compound.

Modulation of Key Signaling Pathways

Compounds with similar structures have been shown to interfere with critical signaling pathways that are often hyperactive in cancer, such as the PI3K/Akt/mTOR and MAPK pathways. These pathways regulate cell survival, proliferation, and angiogenesis.

Experimental Protocols for Evaluation

The following section outlines detailed, step-by-step methodologies for the in vitro evaluation of novel thioether-diamine compounds.

Cell Viability and Cytotoxicity Assessment

Objective: To determine the concentration-dependent effect of the test compound on the viability of cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow Diagram:

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Apoptosis Detection by Flow Cytometry

Objective: To quantify the percentage of apoptotic cells following treatment with the test compound.

Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the fluorescence signals.

Data Presentation: Hypothetical IC50 Values

The following table presents hypothetical IC50 values for a novel thioether-diamine analog ("Compound X") against various cancer cell lines, based on what might be expected from a promising new agent.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) of Compound X |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 8.7 |

| HCT116 | Colon Cancer | 3.5 |

| HeLa | Cervical Cancer | 6.1 |

Conclusion and Future Directions

The structural features of N,N,N'-Trimethyl-N'-thioethylethylene Diamine suggest a promising scaffold for the development of novel anticancer agents. Based on the known activities of related thioether and polyamine-containing compounds, future research should focus on the synthesis and in-depth biological evaluation of a library of analogs. Key areas of investigation should include their effects on apoptosis, cell cycle progression, and key cancer-related signaling pathways. Further preclinical development, including in vivo efficacy and toxicity studies, will be crucial in determining the therapeutic potential of this class of compounds.

References

-

Casero, R. A., & Marton, L. J. (2007). Targeting polyamine metabolism and function in cancer and other hyperproliferative diseases. Nature Reviews Drug Discovery. [Link]

-

Gao, Y., et al. (2022). Thioether-containing compounds in the development of anticancer agents. European Journal of Medicinal Chemistry. [Link]

The Emergence of N,N,N'-Trimethyl-N'-thioethylethylene Diamine (TMTEED): A Technical Guide to a Versatile N,N,S-Tridentate Ligand in Coordination Chemistry

Abstract

In the landscape of coordination chemistry, the design of ligands with specific donor atoms and steric profiles is paramount to tailoring the properties of metal complexes for applications ranging from catalysis to materials science. This guide delves into the core principles, synthesis, and coordination chemistry of N,N,N'-Trimethyl-N'-thioethylethylene Diamine, a versatile tridentate ligand featuring a unique N,N,S donor set. We will refer to this ligand by the acronym TMTEED. The introduction of a thioether moiety alongside two amine donors imparts distinct electronic and steric characteristics that differentiate it from classical diamine ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA). This document provides researchers, chemists, and material scientists with a foundational understanding of TMTEED's synthesis, its coordination behavior with transition metals, and its emerging potential in catalytic applications, supported by detailed experimental protocols and structural insights.

Introduction: Beyond Classical Diamine Ligands

For decades, bidentate N,N-donor ligands, particularly ethylenediamine (en) and its derivatives, have been cornerstones in the development of coordination chemistry. The progressive methylation of ethylenediamine to yield N,N,N',N'-tetramethylethylenediamine (TMEDA) provided a ligand with increased steric bulk and stronger σ-donation, capable of stabilizing a wide array of metal centers and activating organometallic reagents.[1] However, the exclusive nitrogen-based coordination of these ligands limits the modulation of the electronic environment at the metal center.

The strategic incorporation of a "soft" sulfur donor atom into the ethylenediamine framework marks a significant evolution in ligand design. N,N,N'-Trimethyl-N'-thioethylethylene Diamine (TMTEED) emerges from this strategy, offering a flexible tridentate N,N,S coordination sphere. This structural modification is not trivial; the thioether group introduces several key features:

-

Tridentate Chelation : TMTEED can act as a robust tridentate ligand, forming two stable five-membered chelate rings with a metal center. This contrasts with the bidentate nature of TMEDA.

-

Unique Electronic Effects : The sulfur donor, with its available d-orbitals, can participate in π-backbonding, influencing the electron density and redox potential of the metal center.

-

Redox Activity : The thioether sulfur itself can be redox-active, potentially stabilizing higher oxidation states in coordinated metals.

These attributes suggest that metal complexes of TMTEED could exhibit enhanced catalytic activity, particularly in reactions where the electronic properties of the catalyst are critical, such as cross-coupling and oxidation reactions.

Synthesis and Characterization of TMTEED

The synthesis of an asymmetrically substituted ligand like TMTEED requires a controlled, stepwise approach to ensure regioselectivity and avoid the formation of undesired byproducts, such as the fully methylated TMEDA or quaternary ammonium salts.

Synthetic Strategy: A Plausible Pathway

A logical and effective route to TMTEED involves the sequential alkylation of ethylenediamine. The primary challenge lies in selectively introducing three methyl groups and one thioethyl group onto the four available N-H protons. A plausible multi-step synthesis is outlined below, which prioritizes control over each substitution.

Experimental Protocol: Synthesis of TMTEED

This protocol is a generalized procedure based on established methods for the selective alkylation of diamines. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Objective: To synthesize N,N,N'-Trimethyl-N'-thioethylethylene Diamine (TMTEED).

Materials:

-

2-Chloroethyl ethyl sulfide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N,N,N'-trimethylethylenediamine (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry.

-

Reagent Addition: Slowly add 2-chloroethyl ethyl sulfide (1.1 equivalents) to the mixture at room temperature via a syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Extraction: Dissolve the resulting residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude TMTEED by vacuum distillation or column chromatography on silica gel to obtain the final product as a colorless to pale yellow liquid.

Characterization

The synthesized ligand should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-methyl groups, the ethylenediamine backbone protons (-CH₂CH₂-), and the thioethyl group protons (-SCH₂CH₃ and -SCH₂CH₃). The integration of these signals should match the expected proton count. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the N-methyl carbons, the ethylenediamine carbons, and the thioethyl carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of TMTEED (C₇H₁₈N₂S, MW: 162.30 g/mol ). |

| FT-IR Spectroscopy | Characteristic C-H, C-N, and C-S stretching and bending vibrations. Absence of a significant N-H stretch (around 3300-3500 cm⁻¹) indicates successful full substitution. |

Coordination Chemistry of TMTEED

The presence of two nitrogen atoms and one sulfur atom allows TMTEED to act as a versatile tridentate ligand, forming stable complexes with a variety of transition metals. The coordination mode significantly influences the geometry and reactivity of the resulting metal complex.

Coordination Modes and Stereochemistry

TMTEED typically coordinates to a metal center in a facial (fac) or meridional (mer) fashion. The preferred geometry is dictated by the electronic preferences of the metal ion and the steric constraints of other ligands in the coordination sphere.

In an octahedral complex, facial coordination places the three donor atoms on one face of the octahedron, with N-M-N, N-M-S, and N-M-S angles of approximately 90°. Meridional coordination places the donors in a plane that includes the metal ion, resulting in one 180° bond angle (e.g., N-M-N) and 90° angles for the others.

Synthesis of Metal Complexes: A General Protocol

The synthesis of TMTEED metal complexes is generally straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Objective: To synthesize a generic [M(TMTEED)Cl₂] complex (e.g., M = Pd, Cu).

Materials:

-

N,N,N'-Trimethyl-N'-thioethylethylene Diamine (TMTEED)

-

Metal(II) chloride salt (e.g., PdCl₂, CuCl₂)

-

Ethanol or Acetonitrile

Procedure:

-

Ligand Solution: Dissolve TMTEED (1 equivalent) in ethanol in a round-bottom flask with stirring.

-

Metal Salt Solution: In a separate flask, dissolve the metal(II) chloride salt (1 equivalent) in a minimal amount of the same solvent. For sparingly soluble salts like PdCl₂, a coordinating solvent like acetonitrile or gentle heating may be necessary.

-

Complexation: Slowly add the metal salt solution to the ligand solution at room temperature. A color change or the formation of a precipitate is typically observed.

-

Reaction: Stir the mixture at room temperature for 2-4 hours to ensure complete complexation.

-

Isolation: If a precipitate forms, collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. If no precipitate forms, the solvent can be slowly evaporated or a less-polar solvent can be added to induce crystallization or precipitation.

-

Characterization: The resulting complex should be characterized by techniques such as elemental analysis, FT-IR, UV-Vis spectroscopy, and, if suitable crystals are obtained, single-crystal X-ray diffraction.

Applications in Catalysis

The unique N,N,S donor set of TMTEED makes its metal complexes promising candidates for catalysis. The thioether linkage can enhance catalytic activity compared to purely nitrogen-based ligands by modulating the electronic properties of the metal center.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the electron-donating ability of the ligand is crucial for facilitating the oxidative addition step of the catalytic cycle.[4][5] The TMTEED ligand, with its two amine donors and one thioether, provides a rich electronic environment at the palladium center. It is hypothesized that the soft sulfur atom can stabilize the electron-rich Pd(0) active species and facilitate the cleavage of the C-S bond in certain substrates, a challenging step in cross-coupling chemistry.[5]

Hypothetical Catalytic Cycle for Suzuki Coupling:

-

Oxidative Addition: The active [Pd(0)(TMTEED)] species reacts with an aryl halide (Ar-X).

-

Transmetalation: The resulting [Pd(II)(TMTEED)(Ar)(X)] complex reacts with an organoboron reagent (Ar'-B(OR)₂), with the assistance of a base, to exchange the halide for the second aryl group.

-

Reductive Elimination: The [Pd(II)(TMTEED)(Ar)(Ar')] complex undergoes reductive elimination to form the new C-C bond (Ar-Ar') and regenerate the [Pd(0)(TMTEED)] catalyst.

Copper-Catalyzed Oxidation Reactions

Copper complexes are well-known catalysts for a variety of oxidation reactions, including the oxidation of alcohols.[6][7][8] The catalytic activity is highly dependent on the ligand environment. A TMTEED-copper complex could facilitate alcohol oxidation through a mechanism involving the formation of a copper-alkoxide intermediate. The N,N,S ligand framework would stabilize the copper center in both its Cu(I) and Cu(II) oxidation states, which is essential for an efficient catalytic cycle. The thioether donor can influence the redox potential of the Cu(II)/Cu(I) couple, potentially enhancing the rate of re-oxidation of the copper center by the terminal oxidant (e.g., O₂ or H₂O₂).[2][9]

Conclusion and Future Outlook

N,N,N'-Trimethyl-N'-thioethylethylene Diamine (TMTEED) represents a sophisticated evolution of the classical ethylenediamine ligand scaffold. Its tridentate N,N,S donor set provides a unique combination of steric and electronic properties that can be exploited to develop novel metal complexes. While the exploration of this specific ligand is still in its early stages, the foundational principles of coordination chemistry strongly suggest its potential for creating highly effective catalysts for challenging organic transformations.

Future research should focus on the systematic synthesis and structural characterization of TMTEED complexes across the transition metal series. Detailed mechanistic studies of their catalytic performance in cross-coupling, oxidation, and other reactions will be crucial to unlocking their full potential. As the demand for more efficient and selective catalysts grows, ligands like TMTEED will undoubtedly play a vital role in advancing the frontiers of chemical synthesis and materials science.

References

Sources

- 1. N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions_Chemicalbook [chemicalbook.com]

- 2. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2-Ethanediamine, N1,N1,N2-trimethyl- | C5H14N2 | CID 67338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of copper(ii) complexes: their catalytic behavior towards alcohol oxidation using NaOCl as the oxidant - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Safe Handling and Use of N,N,N'-Trimethyl-N'-thioethylethylene Diamine

Preamble: A Note on Scientific Prudence

This guide is intended for researchers, scientists, and drug development professionals who may work with N,N,N'-Trimethyl-N'-thioethylethylene Diamine (CAS No. 97816-89-2). It is imperative to state at the outset that detailed, peer-reviewed safety and toxicity data for this specific compound are not extensively available in the public domain. Consequently, this document has been constructed by synthesizing the limited available information on the target molecule with established safety protocols for structurally analogous compounds, namely N,N,N'-Trimethylethylenediamine and N,N,N',N'-Tetramethylethylenediamine (TMEDA). The presence of a thioethyl group introduces a sulfur moiety, which can influence the compound's reactivity, toxicity profile, and metabolic pathways. Therefore, a cautious and rigorous approach to handling, guided by the principles of chemical safety for novel or under-documented substances, is paramount.

Chemical and Physical Identity

N,N,N'-Trimethyl-N'-thioethylethylene Diamine is a substituted diamine with the molecular formula C7H18N2S.[1] Its structure features a trimethylethylenediamine backbone with a terminal thioethyl group. This unique combination of amine and thioether functional groups suggests its potential utility as a versatile ligand in coordination chemistry and as an intermediate in organic synthesis, including applications in the development of antibacterial agents like Synergistin.[1][2]

Structural and Physicochemical Properties

| Property | N,N,N'-Trimethyl-N'-thioethylethylene Diamine | N,N,N'-Trimethylethylenediamine | N,N,N',N'-Tetramethylethylenediamine (TMEDA) |

| CAS Number | 97816-89-2[1] | 142-25-6[3] | 110-18-9 |

| Molecular Formula | C7H18N2S[1] | C5H14N2[4] | C6H16N2[5] |

| Molecular Weight | 162.3 g/mol [1] | 102.18 g/mol [4] | 116.21 g/mol |

| Boiling Point | 194.2 ± 20.0 °C (Predicted)[1] | 116 - 118 °C[3] | 121 °C[6] |

| Density | 0.940 ± 0.06 g/cm3 (Predicted)[1] | 0.786 g/mL at 25 °C[4] | 0.775 g/mL at 20 °C |

| pKa | 10.50 ± 0.10 (Predicted)[1] | Not available | Not available |

| Flash Point | Not available | 14 °C (closed cup)[3] | 10 °C (closed cup) |

Hazard Identification and Risk Assessment: An Inferential Approach

In the absence of specific toxicity data for N,N,N'-Trimethyl-N'-thioethylethylene Diamine, a conservative risk assessment must be performed based on the known hazards of its structural analogues. Substituted ethylenediamines are often corrosive and can cause severe skin burns and eye damage.[5][7] They can also be harmful if inhaled or swallowed.[5] The presence of the thioether group may introduce additional toxicological considerations, including the potential for metabolism to reactive sulfur species. Therefore, it is prudent to handle this compound as a hazardous substance with the potential for corrosive, irritant, and toxic effects.

Workflow for Handling Chemicals with Limited Safety Data

The following diagram outlines a recommended workflow for safely handling a compound with limited safety information, such as N,N,N'-Trimethyl-N'-thioethylethylene Diamine.

Caption: A logical workflow for the safe handling of chemicals with limited safety data.

Safe Handling and Personal Protective Equipment (PPE)

Given the corrosive nature of analogous diamines, stringent adherence to appropriate PPE is mandatory.

Recommended Personal Protective Equipment

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

-

Skin Protection:

-

Gloves: Use compatible, chemical-resistant gloves. Given the amine and thioether functionalities, nitrile or neoprene gloves are a reasonable starting point, but it is crucial to consult glove manufacturer compatibility charts. Gloves must be inspected before use and disposed of properly after handling.

-

Lab Coat/Apron: A chemically resistant lab coat or apron should be worn at all times.

-

-

Respiratory Protection: All handling of N,N,N'-Trimethyl-N'-thioethylethylene Diamine should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8] If there is a risk of exposure outside of a fume hood, a government-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[8]

General Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[8]

-

Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[8]

-

Hygienic Practices: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.[5]

-

Static Discharge: For flammable liquids, which is a characteristic of analogous diamines, take precautionary measures against static discharge.[5]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage Conditions

Based on the properties of similar compounds, N,N,N'-Trimethyl-N'-thioethylethylene Diamine should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3][7] It should be stored away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

Disposal

All waste containing N,N,N'-Trimethyl-N'-thioethylethylene Diamine should be considered hazardous. Dispose of this material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[8]

Emergency Procedures

First Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]

-

Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment. Absorb the spill with an inert, non-combustible material such as sand or vermiculite and place it in a suitable container for hazardous waste disposal.[5]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for N,N,N'-Trimethyl-N'-thioethylethylene Diamine are not abundant, some general synthetic approaches can be inferred from the chemical literature. One potential method involves a multi-component reaction.[2]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted diamine, which could be adapted for N,N,N'-Trimethyl-N'-thioethylethylene Diamine.

Caption: A generalized workflow for the synthesis, purification, and analysis of a chemical compound.

Conclusion

N,N,N'-Trimethyl-N'-thioethylethylene Diamine is a compound with potential applications in various fields of chemical research. However, the current lack of comprehensive safety and handling data necessitates a highly cautious and informed approach to its use. By leveraging the available information on structurally similar compounds and adhering to the fundamental principles of laboratory safety, researchers can mitigate the potential risks associated with this and other under-documented chemicals. It is the responsibility of every scientist to conduct a thorough risk assessment and implement appropriate safety measures before commencing any experimental work.

References

-

N,N,N'N' TETRAMETHYL ETHYLENEDIAMINE MOLECULAR BIOLOGY - Loba Chemie. (n.d.). Retrieved from [Link]

-

N,N,N,N-Tetra Methyl Ethylene Diamine - Techno PharmChem. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET. (2025, November 6). Retrieved from [Link]

-

Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine - Carl ROTH. (n.d.). Retrieved from [Link]

- Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine. (n.d.). Google Patents.

-

High-Purity N,N,N',N'-Tetramethylethylenediamine (TMEDA) For Organic Synthesis & Metal Catalyst Systems. (n.d.). Retrieved from [Link]

- Preparation method of N, N, N' -trimethyl ethylenediamine. (n.d.). Google Patents.

-

Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

-

N,N,N',N'-Tetramethylmethanediamine. (n.d.). PubChem. Retrieved from [Link]

-

N,N,N'-Trimethylethylenediamine. (n.d.). LookChem. Retrieved from [Link]

-

N,N,N-trimethyl ethylene diamine, 142-25-6. (n.d.). The Good Scents Company. Retrieved from [Link]

-

1,2-Ethanediamine, N1,N1,N2-trimethyl-. (n.d.). PubChem. Retrieved from [Link]

-

N,N,N',N'-Tetramethylethylenediamine. (n.d.). PubChem. Retrieved from [Link]

-

ChemInform Abstract: N,N,N′,N′-Tetramethylmethanediamine, Efficient Reagent for Thioles Aminomethylation. (2012, July). ResearchGate. Retrieved from [Link]

Sources

- 1. N,N,N'-Trimethyl-N'-thioethylethylene Diamine | 97816-89-2 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. N,N,N'-Trimethylethylenediamine - Safety Data Sheet [chemicalbook.com]

- 4. N,N,N′-三甲基乙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. lobachemie.com [lobachemie.com]

- 6. N,N,N',N'-Tetramethylethylenediamine | C6H16N2 | CID 8037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.es [fishersci.es]

- 8. enamine.enamine.net [enamine.enamine.net]

Solubility of "N,N,N'-Trimethyl-N'-thioethylethylene Diamine" in common solvents

An In-Depth Technical Guide to the Solubility of N,N,N'-Trimethyl-N'-thioethylethylene Diamine

This guide provides a comprehensive overview of the solubility characteristics of N,N,N'-Trimethyl-N'-thioethylethylene Diamine, a compound of interest in various research and development sectors, including coordination chemistry and drug delivery.[1] Given the limited availability of direct solubility data in public literature, this document synthesizes information from structurally related compounds and fundamental chemical principles to predict its solubility profile. Furthermore, a detailed experimental protocol for determining its solubility in common laboratory solvents is provided to empower researchers in their specific applications.

Introduction to N,N,N'-Trimethyl-N'-thioethylethylene Diamine

N,N,N'-Trimethyl-N'-thioethylethylene Diamine, with the chemical formula C7H18N2S and a molecular weight of 162.30 g/mol , is a substituted ethylenediamine derivative.[2][3] Its structure incorporates two amine functionalities—a tertiary amine and a secondary amine—and a thioether group. The presence of these functional groups dictates its physicochemical properties, including its potential as a bidentate ligand in coordination chemistry and its interactions in biological systems.[1]

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C7H18N2S | [2][3] |

| Molecular Weight | 162.30 g/mol | [2][3] |

| Boiling Point (Predicted) | 194.2 ± 20.0 °C | [2] |

| Density (Predicted) | 0.940 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 10.50 ± 0.10 | [2] |

The presence of both hydrogen bond acceptors (tertiary amine) and a potential hydrogen bond donor (secondary amine, though sterically hindered) alongside a lipophilic thioether and alkyl groups suggests a nuanced solubility profile across solvents of varying polarities.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of N,N,N'-Trimethyl-N'-thioethylethylene Diamine in common laboratory solvents. The aliphatic backbone and the thioether group contribute to its nonpolar character, while the amine groups provide polarity and the potential for hydrogen bonding.

General Solubility Predictions:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Lower aliphatic amines are typically soluble in water due to their ability to form hydrogen bonds.[4][5] However, the increasing size of the alkyl substituents on the nitrogen atoms in N,N,N'-Trimethyl-N'-thioethylethylene Diamine increases its hydrophobic nature, which may limit its aqueous solubility compared to smaller amines like ethylenediamine.[4][6] Solubility in alcohols like methanol and ethanol is expected to be higher than in water, as the alkyl chains of the alcohols can interact more favorably with the nonpolar parts of the molecule.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can engage in dipole-dipole interactions and can accept hydrogen bonds. Given the polar nature of the amine groups, N,N,N'-Trimethyl-N'-thioethylethylene Diamine is predicted to be soluble in many polar aprotic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The presence of the ethyl and methyl groups, along with the thioether linkage, imparts significant nonpolar character to the molecule. Therefore, it is expected to exhibit good solubility in a range of nonpolar organic solvents.[4][7]

Predicted Solubility Summary Table:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly soluble to soluble | Hydrogen bonding potential of amine groups is offset by the hydrophobic alkyl and thioether moieties. |

| Methanol, Ethanol | Soluble | Good balance of polar interactions with the amine groups and nonpolar interactions with the alkyl chains. | |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | Favorable dipole-dipole interactions. |

| DMF, DMSO | Very soluble | Strong polar interactions. | |

| Nonpolar | Hexane, Toluene | Soluble | Van der Waals forces between the solvent and the nonpolar regions of the molecule. |

| Diethyl Ether | Soluble | Ether can act as a hydrogen bond acceptor for the secondary amine proton. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of N,N,N'-Trimethyl-N'-thioethylethylene Diamine in various solvents.

Objective: To determine the solubility of N,N,N'-Trimethyl-N'-thioethylethylene Diamine in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

N,N,N'-Trimethyl-N'-thioethylethylene Diamine

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMF, DMSO, hexane, toluene, diethyl ether)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N,N,N'-Trimethyl-N'-thioethylethylene Diamine to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute a known amount of the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Prepare a series of standard solutions of N,N,N'-Trimethyl-N'-thioethylethylene Diamine of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using the chosen analytical method.

-

Construct a calibration curve from the standard solutions and determine the concentration of the saturated solution.

-

-

Calculation of Solubility:

-

Calculate the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).

-

Workflow for Experimental Solubility Determination:

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of N,N,N'-Trimethyl-N'-thioethylethylene Diamine:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. However, this relationship should be determined empirically.

-

pH (for aqueous solutions): As an amine, N,N,N'-Trimethyl-N'-thioethylethylene Diamine is basic and can be protonated in acidic solutions. The resulting ammonium salt will be an ionic species and is expected to have significantly higher aqueous solubility than the neutral form.

-

Presence of Other Solutes: The presence of salts or other organic molecules can affect the solubility through common ion effects, salting out, or co-solvency effects.

Conclusion

While direct, published quantitative data on the solubility of N,N,N'-Trimethyl-N'-thioethylethylene Diamine is scarce, a qualitative and semi-quantitative understanding of its solubility can be derived from its molecular structure and by analogy to similar compounds. It is predicted to be soluble in a range of organic solvents, with solubility in aqueous media being pH-dependent. For precise applications, the experimental protocol provided in this guide offers a robust framework for determining its solubility in specific solvent systems.

References

- Benchchem. (n.d.). Trimethyl-N'-thioethylethylene Diamine | High Purity.

- ChemicalBook. (n.d.). N,N,N'-Trimethyl-N'-thioethylethylene Diamine | 97816-89-2.

- Wikipedia. (2023). Ethylenediamine.

- Sciencemadness Wiki. (n.d.). Ethylenediamine.

- Quora. (2018). Are amines soluble in organic solvents?.

- LibreTexts. (2023). Solubility of Organic Compounds.

- BYJU'S. (n.d.). Physical Properties of Amines.

- LibreTexts. (2023). Basic Properties of Amines.

- Santa Cruz Biotechnology, Inc. (n.d.). N,N,N'-Trimethyl-N'-thioethylethylene Diamine.

Sources

Methodological & Application

Application Notes & Protocols for N,N,N'-Trimethyl-N'-thioethylethylene Diamine in Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Tridentate Ligand in Catalysis

In the vast landscape of transition metal catalysis, the design and application of ancillary ligands are paramount to controlling reactivity, selectivity, and efficiency. While bidentate diamine ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) are ubiquitous in facilitating a myriad of transformations, the introduction of additional heteroatoms can profoundly influence the electronic and steric properties of the resulting metal complexes.[1][2] This guide focuses on a unique tridentate ligand, N,N,N'-Trimethyl-N'-thioethylethylene Diamine , and its prospective applications in catalysis.

The incorporation of a thioether moiety alongside the diamine backbone in N,N,N'-Trimethyl-N'-thioethylethylene Diamine introduces a soft sulfur donor, transforming it into a versatile N,N,S-tridentate ligand.[3] This structural modification is anticipated to offer distinct advantages over traditional diamine ligands, including enhanced stability of the catalytic species and potentially novel reactivity patterns, particularly in copper-catalyzed cross-coupling reactions.[2] The thioethyl group can engage in dual N/S coordination with transition metals, a feature absent in purely N-donor ligands like TMEDA.[3]

This document serves as a comprehensive technical guide for researchers and practitioners in organic synthesis and drug development, providing detailed protocols and mechanistic insights for the effective utilization of N,N,N'-Trimethyl-N'-thioethylethylene Diamine in catalytic transformations.

Mechanistic Considerations: The Role of the Thioether Moiety

The catalytic efficacy of N,N,N'-Trimethyl-N'-thioethylethylene Diamine is intrinsically linked to its ability to form stable and reactive complexes with transition metals, most notably copper. The proposed catalytic cycle for a generic copper-catalyzed cross-coupling reaction, such as an N-arylation, is depicted below. The tridentate nature of the ligand is expected to play a crucial role in stabilizing the copper(I) and copper(III) intermediates, which are often invoked in these transformations.

The thioether sulfur, being a soft donor, can effectively stabilize the soft copper(I) center through back-bonding, thereby modulating the redox potential of the metal and potentially facilitating the oxidative addition step. Furthermore, the chelate effect of the tridentate ligand can prevent ligand dissociation, a common pathway for catalyst deactivation.[2]

Caption: Proposed catalytic cycle for a copper-catalyzed cross-coupling reaction.

Experimental Protocols: Copper-Catalyzed N-Arylation of Imidazoles

This section provides a detailed, step-by-step protocol for a representative application of N,N,N'-Trimethyl-N'-thioethylethylene Diamine in the copper-catalyzed N-arylation of imidazole with an aryl halide.

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| Copper(I) Iodide (CuI) | 99.99% | Sigma-Aldrich | Store under inert atmosphere. |

| N,N,N'-Trimethyl-N'-thioethylethylene Diamine | >97% | BenchChem | Handle in a fume hood.[3] |

| Imidazole | 99% | Acros Organics | |

| Aryl Halide (e.g., Iodobenzene) | 98% | Alfa Aesar | |

| Potassium Phosphate (K₃PO₄) | 98% | Fisher Scientific | Finely powder before use. |

| Anhydrous Dioxane | >99.8% | Sigma-Aldrich | Purge with argon before use. |

Reaction Setup and Procedure

The following procedure is adapted from established methods for copper-catalyzed N-arylation reactions.[2]

Caption: A typical experimental workflow for the copper-catalyzed N-arylation.

Step-by-Step Protocol:

-

Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Copper(I) iodide (0.05 mmol, 5 mol%), imidazole (1.0 mmol, 1.0 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Under a positive flow of argon, add anhydrous dioxane (2 mL) via syringe. Subsequently, add N,N,N'-Trimethyl-N'-thioethylethylene Diamine (0.10 mmol, 10 mol%) followed by the aryl halide (1.2 mmol, 1.2 equiv.) via syringe.

-

Reaction: Securely seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

-

Purification: Wash the Celite pad with additional ethyl acetate (2 x 5 mL). Combine the organic filtrates and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-arylated imidazole.

Safety and Handling

-

N,N,N'-Trimethyl-N'-thioethylethylene Diamine, like other amines, should be handled in a well-ventilated fume hood. It may be corrosive and cause skin and eye irritation.[4]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Copper(I) iodide is light-sensitive and should be stored accordingly.

-

Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst or poor quality reagents | Use freshly opened or purified reagents. Ensure the inert atmosphere is maintained throughout the reaction. |

| Insufficient temperature or reaction time | Increase the reaction temperature or extend the reaction time. Monitor the reaction progress closely. | |